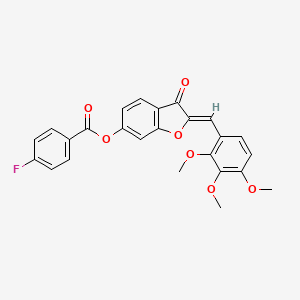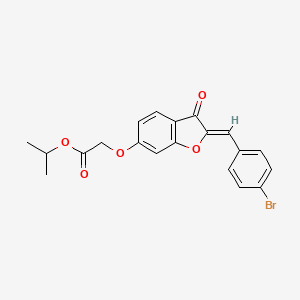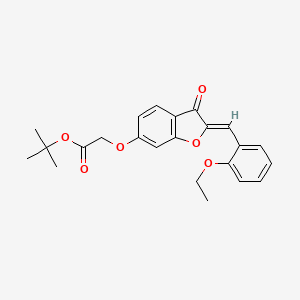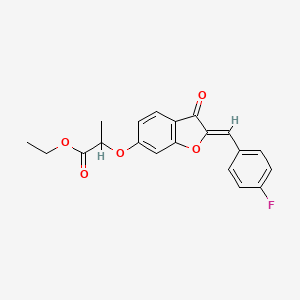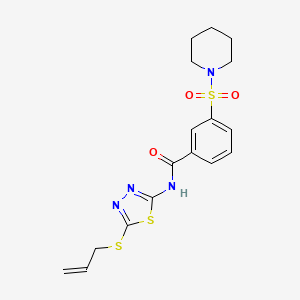
(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Descripción general
Descripción
(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, also known as EBOP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In material science, (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has been used as a ligand for the preparation of metal complexes with potential applications in organic synthesis.
Mecanismo De Acción
The mechanism of action of (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many cancers and plays a role in inflammation. (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects
(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. In animal studies, (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has been shown to reduce the growth of tumors and decrease inflammation in various tissues. (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has also been shown to have low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate in lab experiments is its ease of synthesis and availability. (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be synthesized in a relatively straightforward manner using commercially available reagents. Another advantage is its versatility, as it can be used in various fields, including medicinal chemistry, material science, and catalysis. One limitation is the limited understanding of its mechanism of action, which hinders its development as a drug candidate.
Direcciones Futuras
There are several future directions for research on (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate. One direction is the development of (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the synthesis of novel materials and polymers using (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate as a building block. Additionally, further studies are needed to elucidate the mechanism of action of (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate and to identify its molecular targets.
Propiedades
IUPAC Name |
ethyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-20(22)13(2)24-15-9-10-16-17(12-15)25-18(19(16)21)11-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOSJFJKWPHNDE-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methyl}quinolin-8-OL](/img/structure/B3407338.png)


